molecular formula C19H15ClN2OS B2928827 (E)-3-(2-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide CAS No. 1798401-56-5

(E)-3-(2-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide

Cat. No. B2928827
CAS RN: 1798401-56-5
M. Wt: 354.85
InChI Key: SNVGLXIDXCYMOQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide, also known as CMYA-4, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of acrylamides and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In

Scientific Research Applications

Corrosion Inhibition

One study explored the corrosion inhibition properties of photo-cross-linkable polymers, which could include derivatives similar to "(E)-3-(2-chlorophenyl)-N-(2-(2-methylthiazol-4-yl)phenyl)acrylamide". These polymers were found to significantly inhibit the corrosion of mild steel in hydrochloric acid medium, showcasing their potential as efficient corrosion inhibitors due to their spontaneous physicochemical adsorption onto metal surfaces (Baskar et al., 2014).

Polymer Chemistry and Materials Science

Research in polymer chemistry has led to the development of homopolymers and copolymers incorporating acrylamide units, demonstrating controlled polymerization and the potential for creating materials with specific mechanical, thermal, and solubility properties. For example, controlled radical polymerization of acrylamide containing l-phenylalanine moiety via RAFT (Reversible Addition−Fragmentation Chain Transfer) produced polymers with narrow polydispersity and enhanced isotacticity, indicating the versatility of acrylamide derivatives in synthesizing polymers with tailored properties (H. Mori, K. Sutoh, & T. Endo, 2005).

Antimicrobial Applications

Another study synthesized acylthioureas and tested their interaction with bacterial cells, finding significant anti-pathogenic activity against Pseudomonas aeruginosa and Staphylococcus aureus. This suggests that acrylamide derivatives could be developed into novel antimicrobial agents with antibiofilm properties, addressing the urgent need for new treatments against resistant bacterial strains (Carmen Limban et al., 2011).

Photovoltaic Applications

In the field of solar energy, novel organic sensitizers for solar cells have been engineered, incorporating acrylamide derivatives. These sensitizers, when anchored onto TiO2 film, exhibit high incident photon to current conversion efficiency, underscoring the potential of acrylamide derivatives in improving the efficiency of photovoltaic devices (Sanghoon Kim et al., 2006).

Herbicidal Activity

Research into herbicidal activity has produced 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating that modifications to the acrylamide structure can yield compounds with effective herbicidal properties, potentially leading to the development of new herbicides (Qingmin Wang et al., 2004).

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2OS/c1-13-21-18(12-24-13)15-7-3-5-9-17(15)22-19(23)11-10-14-6-2-4-8-16(14)20/h2-12H,1H3,(H,22,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNVGLXIDXCYMOQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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